5-Hydroxy-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 2nd position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitropyridine with a reducing agent to form 5-hydroxy-2-methylpyridine. This intermediate is then subjected to formylation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and controlled oxidation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Hydroxy-2-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophiles, leading to the formation of various adducts that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylpyridine: Similar structure but lacks the aldehyde group.
2-Methyl-5-nitropyridine: Precursor in the synthesis of 5-Hydroxy-2-methylnicotinaldehyde.
5-Hydroxy-2-methylpyridine-3-carboxylic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
5-Hydroxy-2-methylnicotinaldehyde is a pyridine derivative characterized by a hydroxyl group at the 5-position and an aldehyde functional group at the 2-position. This compound has garnered attention in pharmacology due to its significant biological activity, particularly its potential as an inhibitor of various enzymes and receptors involved in critical cellular processes.
- Molecular Formula : C7H7NO2
- Molecular Weight : Approximately 139.14 g/mol
- Structure : The presence of the hydroxyl and aldehyde groups enhances its reactivity, allowing it to form hydrogen bonds with biological macromolecules, which is crucial for its binding affinity to proteins and enzymes.
Biological Activity
This compound exhibits several biological activities, including:
- Enzyme Inhibition : It has been identified as a selective inhibitor for specific protein kinases, which play vital roles in cell signaling pathways. The compound's ability to form hydrogen bonds enhances its interactions with these enzymes, making it a candidate for drug development targeting diseases associated with dysregulated kinase activity.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida species .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biomolecules. Key mechanisms include:
- Covalent Bonding : The compound may covalently bond with nucleophilic sites on proteins, altering their function. This interaction is essential for understanding its therapeutic potential in conditions involving abnormal enzyme activity.
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.
Case Studies
-
Inhibition of Protein Kinases :
- Research has demonstrated that this compound can inhibit specific protein kinases involved in cancer pathways. This inhibition was quantified using IC50 values, indicating effective concentration ranges for therapeutic applications.
-
Antimicrobial Screening :
- A study evaluated the antimicrobial activity of various derivatives, including those based on this compound. Results showed that certain derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa and other pathogens, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring. A comparative table illustrates how similar compounds differ in their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxy-2-methylnicotinaldehyde | Hydroxyl at position 4 | Different reactivity and binding profile |
6-Hydroxy-2-methylnicotinaldehyde | Hydroxyl at position 6 | Altered electronic properties |
2-Hydroxy-5-methylnicotinaldehyde | Hydroxyl at position 2 | Influences solubility and reactivity |
Methyl 5-hydroxynicotinate | Methyl ester derivative | Changes solubility profile |
This table highlights how structural variations impact the biological activity of similar compounds, emphasizing the distinctiveness of this compound in pharmacological contexts.
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-4,10H,1H3 |
InChI Key |
PVKKEJAJPHWOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.